molecular formula C12H13N3O2S B214965 N-[4-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)phenyl]acetamide

N-[4-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)phenyl]acetamide

Cat. No. B214965
M. Wt: 263.32 g/mol
InChI Key: ATMMDQPQKMQGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)phenyl]acetamide, commonly known as ONO-6818, is a small molecule drug that has shown potential in various scientific research applications. This compound belongs to the class of sulfonamides and has been used in the treatment of various diseases.

Mechanism of Action

The mechanism of action of ONO-6818 involves the inhibition of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting DHFR, ONO-6818 disrupts the production of nucleic acids, leading to the inhibition of cell growth and proliferation. Additionally, ONO-6818 has been shown to inhibit the activity of thymidylate synthase, an enzyme that is required for the synthesis of thymidine, a building block of DNA.
Biochemical and Physiological Effects:
ONO-6818 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and have anti-inflammatory effects. Additionally, ONO-6818 has been shown to have antibacterial activity against various Gram-positive and Gram-negative bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using ONO-6818 in lab experiments include its high purity and good yield, as well as its potential for use in the treatment of various diseases. However, one limitation of using ONO-6818 is that it may not be suitable for use in certain experiments due to its specific mechanism of action.

Future Directions

There are several future directions for the research and development of ONO-6818. One potential direction is to explore its use in combination with other drugs for the treatment of cancer, inflammation, and infectious diseases. Additionally, further studies are needed to determine the optimal dosage and administration of ONO-6818 for different diseases. Furthermore, the development of new synthesis methods for ONO-6818 may lead to improved yield and purity of the compound. Finally, the identification of new targets for ONO-6818 may lead to the discovery of new therapeutic applications for this compound.

Synthesis Methods

The synthesis of ONO-6818 involves the reaction of 4-aminoacetophenone with thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with acetic anhydride to obtain ONO-6818. This method has been reported to yield high purity and good yield of the compound.

Scientific Research Applications

ONO-6818 has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, ONO-6818 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antibacterial activity against various Gram-positive and Gram-negative bacteria.

properties

Product Name

N-[4-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)phenyl]acetamide

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

N-[4-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)phenyl]acetamide

InChI

InChI=1S/C12H13N3O2S/c1-8(16)13-9-2-4-10(5-3-9)15-7-6-11(17)14-12(15)18/h2-5H,6-7H2,1H3,(H,13,16)(H,14,17,18)

InChI Key

ATMMDQPQKMQGAL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N2CCC(=O)NC2=S

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CCC(=O)NC2=S

Origin of Product

United States

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